![molecular formula C17H18O6 B1260126 (8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate
Overview
Description
(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate is a natural product found in Paeonia clusii, Paeonia lactiflora, and other organisms with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, crucial for constructing complex molecules like trisaccharides and anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).
Synthesis of Carbocyclic Nucleoside Analogues : Its derivatives play a role in the synthesis of carbocyclic nucleoside analogues, important for antiviral research (Hřebabecký et al., 2009).
Crystallographic Studies : The compound's structure has been determined through crystallography, aiding in the understanding of its chemical and physical properties (Manolov et al., 2012).
Chemical Synthesis and Applications
Synthesis of Inhibitors for Corrosion : Its derivatives have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments, showcasing its potential in industrial applications (Arrousse et al., 2021).
Development of Luminescent Materials : Derivatives of the compound have been synthesized and studied for their photophysical properties, indicating potential uses in developing luminescent materials (Kim et al., 2021).
Biomedical Research
- Antileishmanial Agent : A derivative, methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate, has been synthesized and evaluated as an antileishmanial agent, demonstrating its potential in therapeutic applications (Bhalla et al., 2017).
properties
IUPAC Name |
(8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPEMKDTXIFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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